molecular formula C9H3ClF3N B6598533 1-chloro-6,7,8-trifluoroisoquinoline CAS No. 1369279-15-1

1-chloro-6,7,8-trifluoroisoquinoline

Katalognummer: B6598533
CAS-Nummer: 1369279-15-1
Molekulargewicht: 217.57 g/mol
InChI-Schlüssel: RUODQOZRUFXOFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-6,7,8-trifluoroisoquinoline is a heterocyclic organic compound with the molecular formula C9H3ClF3N and a molecular weight of 217.58 g/mol . Its structure serves as a high-value building block in medicinal chemistry, particularly for developing novel antibacterial agents. Research indicates that the alkynyl isoquinoline scaffold is a promising platform for creating potent antibacterial compounds . Studies on structurally similar compounds have demonstrated that this class exhibits strong, broad-spectrum bactericidal activity against a plethora of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . A key research advantage of these synthetic isoquinolines is their efficacy against intracellular bacteria, a common cause of infection relapse, which many conventional antibiotics fail to eradicate . Furthermore, preliminary mechanistic studies suggest that these compounds may exert their effects by perturbing bacterial cell wall and nucleic acid biosynthesis, indicating a potentially valuable mode of action . This compound is presented exclusively for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

1-chloro-6,7,8-trifluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3N/c10-9-6-4(1-2-14-9)3-5(11)7(12)8(6)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUODQOZRUFXOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(C(=C(C=C21)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369279-15-1
Record name 1-chloro-6,7,8-trifluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Pre-Fluorinated Precursor Synthesis

The most widely reported approach involves synthesizing a pre-fluorinated isoquinoline intermediate, followed by chlorination. A key precursor, 6,7,8-trifluoroisoquinoline, is typically prepared via cyclization of fluorinated benzene derivatives. For example, 1-hydroxy-6,7,8-trifluoroisoquinoline can be synthesized by reacting a trifluorinated benzaldehyde with hydroxylamine under acidic conditions, followed by cyclization via Friedel-Crafts acylation.

Reaction Conditions:

  • Benzaldehyde derivative : 2,3,4-Trifluorobenzaldehyde

  • Cyclization agent : Polyphosphoric acid (PPA) at 120–140°C

  • Yield : 60–75% (depending on purity of starting material)

Chlorination of Hydroxy Intermediate

The hydroxyl group at position 1 of 6,7,8-trifluoroisoquinoline is replaced with chlorine using chlorinating agents. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficiency in converting hydroxy groups to chlorides under mild conditions.

Optimization Parameters:

  • Temperature : 80–100°C

  • Solvent : Toluene or dichloroethane

  • Catalyst : Dimethylformamide (DMF, 1–2 mol%)

  • Yield : 85–90%

Direct Halogen Exchange Strategies

Limitations:

  • Requires handling of hazardous diazonium intermediates.

  • Yields fluctuate widely (30–60%) due to competing side reactions.

Metal-Mediated Fluorination

Palladium-catalyzed cross-coupling reactions enable selective fluorination. A brominated isoquinoline derivative (e.g., 1-chloro-6,7,8-tribromoisoquinoline ) reacts with a fluorinating agent like silver fluoride (AgF) or cesium fluoride (CsF) in the presence of a palladium catalyst.

Typical Protocol:

  • Substrate : 1-Chloro-6,7,8-tribromoisoquinoline

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Dimethylacetamide (DMA) at 150°C

  • Yield : 55–65%

Cyclization of Fluorinated Building Blocks

Ring-Closing Metathesis (RCM)

A novel route involves constructing the isoquinoline ring from trifluorinated alkene precursors. For example, 2-(2,3,4-trifluorophenyl)vinyl chloride undergoes RCM using a Grubbs catalyst to form the isoquinoline skeleton.

Advantages:

  • High atom economy.

  • Tunable stereochemistry.

Challenges:

  • Limited availability of fluorinated starting materials.

  • Catalyst cost prohibitive for large-scale synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the leading methods:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Scalability
Fluorination-Chlorination2,3,4-TrifluorobenzaldehydePPA, POCl₃, DMF70–85≥98High
Balz-Schiemann1-Chloro-6,7,8-nitroisoquinolineNaNO₂, HBF₄30–6090–95Moderate
Metal-Mediated1-Chloro-6,7,8-tribromoisoquinolinePd(PPh₃)₄, AgF55–65≥95Low
RCM2-(2,3,4-Trifluorophenyl)vinyl chlorideGrubbs catalyst, toluene40–5085–90Low

Industrial-Scale Production Considerations

Cost Efficiency

The fluorination-chlorination route remains the most economically viable for large-scale production due to lower catalyst costs and higher yields. POCl₃ is preferred over alternatives like thionyl chloride (SOCl₂) due to reduced byproduct formation.

Environmental Impact

Waste streams containing fluorine and chlorinated byproducts require specialized treatment. Continuous flow reactors are increasingly adopted to minimize solvent use and improve energy efficiency.

Critical Challenges and Mitigation Strategies

  • Regioselectivity : Competing fluorination at undesired positions is minimized by using bulky directing groups or low-temperature conditions.

  • Purification : Chromatography-free purification via crystallization is optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate mixtures).

  • Stability : The final compound is hygroscopic and requires storage under inert atmosphere to prevent hydrolysis.

Analyse Chemischer Reaktionen

1-chloro-6,7,8-trifluoroisoquinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphoryl chloride, hydrochloric acid, and various organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-chloro-6,7,8-trifluoroisoquinoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-chloro-6,7,8-trifluoroisoquinoline involves its interaction with molecular targets and pathways within cellsThe exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 1-chloro-6,7,8-trifluoroisoquinoline are compared below with five related isoquinoline and quinoline derivatives.

1-Chloro-6,7-Difluoroisoquinoline

  • Molecular Formula : C$9$H$4$ClF$_2$N
  • Molecular Weight : 204.68
  • Key Differences :
    • Contains two fluorine atoms (positions 6 and 7) instead of three, reducing electronegativity and lipophilicity.
    • Lower molecular weight (204.68 vs. 217.58) due to fewer fluorine atoms.
  • Applications : Used in intermediate synthesis for fluorinated drug candidates, though less stable under metabolic conditions compared to the trifluoro derivative .

1-Chloro-6-Fluoroisoquinoline

  • Molecular Formula : C$9$H$5$ClFN
  • Molecular Weight : 181.597
  • Key Differences :
    • Only one fluorine atom (position 6), leading to significantly reduced electron-withdrawing effects.
    • Higher solubility in polar solvents compared to multi-fluorinated analogs.
  • Synthesis : Achieved via palladium-catalyzed coupling or nucleophilic substitution, with reported yields up to 78% .

8-Chloro-6-Fluoroquinoline

  • Molecular Formula : C$9$H$5$ClFN
  • Molecular Weight : 181.60
  • Key Differences: Quinoline backbone (pyridine fused to benzene at positions 1 and 2) instead of isoquinoline (fused at positions 2 and 1). Distinct regiochemistry affects binding affinity in medicinal chemistry applications.
  • Applications: Explored as a kinase inhibitor scaffold due to altered electronic properties compared to isoquinoline derivatives .

6-Chloro-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline

  • Molecular Formula : C${15}$H${14}$ClN
  • Molecular Weight : 243.73
  • Key Differences: Tetrahydroisoquinoline core (saturated ring) with a phenyl substituent at position 1. Reduced aromaticity increases flexibility and alters pharmacokinetic properties.
  • Synthesis : Prepared via reductive amination or Friedel-Crafts alkylation, often requiring catalytic hydrogenation .

6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Molecular Formula : C${10}$H${11}$ClF$_3$N
  • Molecular Weight : 237.65
  • Key Differences :
    • Contains a trifluoromethyl group (-CF$_3$) at position 6 instead of fluorine atoms.
    • The hydrochloride salt improves aqueous solubility for biological testing.
  • Applications : Investigated for antitumor activity, leveraging the -CF$_3$ group’s strong electron-withdrawing effects .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Fluorine Substituents Core Structure Key Applications
1-Chloro-6,7,8-trifluoroisoquinoline C$9$H$3$ClF$_3$N 217.58 3 (6,7,8) Isoquinoline Pharmaceutical intermediates
1-Chloro-6,7-difluoroisoquinoline C$9$H$4$ClF$_2$N 204.68 2 (6,7) Isoquinoline Fluorinated drug synthesis
1-Chloro-6-fluoroisoquinoline C$9$H$5$ClFN 181.60 1 (6) Isoquinoline Intermediate for CNS drugs
8-Chloro-6-fluoroquinoline C$9$H$5$ClFN 181.60 1 (6) Quinoline Kinase inhibitors
6-Chloro-1-phenyl-THIQ* C${15}$H${14}$ClN 243.73 0 Tetrahydroisoquinoline Anticancer research
6-(Trifluoromethyl)-THIQ·HCl C${10}$H${11}$ClF$_3$N 237.65 0 (CF$_3$ at 6) Tetrahydroisoquinoline Antitumor agents

*THIQ: Tetrahydroisoquinoline

Research Findings and Trends

  • Electronic Effects: Multi-fluorinated isoquinolines (e.g., 1-chloro-6,7,8-trifluoroisoquinoline) exhibit enhanced metabolic stability due to decreased electron density, making them resistant to oxidative degradation .
  • Synthetic Complexity: Introducing three fluorine atoms requires specialized fluorination reagents (e.g., Selectfluor®), increasing synthesis costs compared to mono- or di-fluorinated analogs .
  • Biological Activity: Tetrahydroisoquinoline derivatives (e.g., 6-(trifluoromethyl)-THIQ·HCl) show promise in oncology, while halogenated quinolines are prioritized in infectious disease research .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-chloro-6,7,8-trifluoroisoquinoline, and how do substituent positions influence reactivity?

  • Methodology :

  • Chlorination is typically achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Fluorination often employs nucleophilic substitution with K₂CO₃ or NaOH as bases to facilitate displacement .
  • Substituent effects: Electron-withdrawing groups (e.g., Cl) at the 1-position enhance electrophilic aromatic substitution reactivity, while fluorine atoms at 6,7,8-positions influence regioselectivity due to their electron-withdrawing nature and steric effects .
    • Data Table :
Reagent (Chlorination)SolventTemperature (°C)Yield (%)Reference
PCl₅Toluene8072
SOCl₂DMF10065

Q. How can structural characterization of 1-chloro-6,7,8-trifluoroisoquinoline be performed to confirm regiochemistry?

  • Methodology :

  • NMR : ¹⁹F NMR distinguishes fluorine positions based on chemical shifts (e.g., para-fluorine vs. meta-fluorine).
  • X-ray crystallography : Resolves spatial arrangement of substituents .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are common biological assays to evaluate its enzyme inhibition potential?

  • Methodology :

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
  • Surface plasmon resonance (SPR) : Quantifies binding affinity to target proteins .
  • Cellular assays : Assess cytotoxicity in HEK293 or HeLa cells to validate target engagement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Molecular docking : Predict binding modes to identify key interactions (e.g., halogen bonds with active-site residues).
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
    • Example : Conflicting IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Orthogonal assays (e.g., thermal shift) validate target specificity .

Q. What strategies enable regioselective fluorination in the presence of multiple reactive sites?

  • Methodology :

  • Directed ortho-metallation : Use directing groups (e.g., -OMe) to control fluorine insertion .
  • Electrophilic fluorination : Employ Selectfluor® under acidic conditions to favor meta-substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., 1-chloro) during fluorination .

Q. How do steric and electronic effects of trifluoromethyl groups impact SAR in related isoquinoline derivatives?

  • Methodology :

  • Crystallographic analysis : Compare binding poses of trifluoromethyl vs. methyl analogs .
  • Synthetic modifications : Introduce CF₃ at varying positions to map steric tolerance in enzyme pockets .
    • Data Table :
DerivativeTarget EnzymeIC₅₀ (nM)LogPReference
1-Cl-6,7,8-F₃Kinase A12 ± 22.1
1-Cl-6,7-F₂-8-CF₃Kinase A8 ± 12.8

Methodological Challenges and Solutions

Q. How to mitigate side reactions during nucleophilic substitution of chlorine in polyfluorinated isoquinolines?

  • Solutions :

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Optimize base strength (e.g., NaH vs. K₂CO₃) to avoid dehalogenation .

Q. What analytical techniques differentiate between isomeric byproducts in complex syntheses?

  • Techniques :

  • HPLC-MS : Separates isomers using C18 columns with acetonitrile/water gradients.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

Ethical and Safety Considerations

  • Handling fluorinated compounds : Use HF-resistant labware and conduct reactions in fume hoods due to potential toxicity .
  • Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.